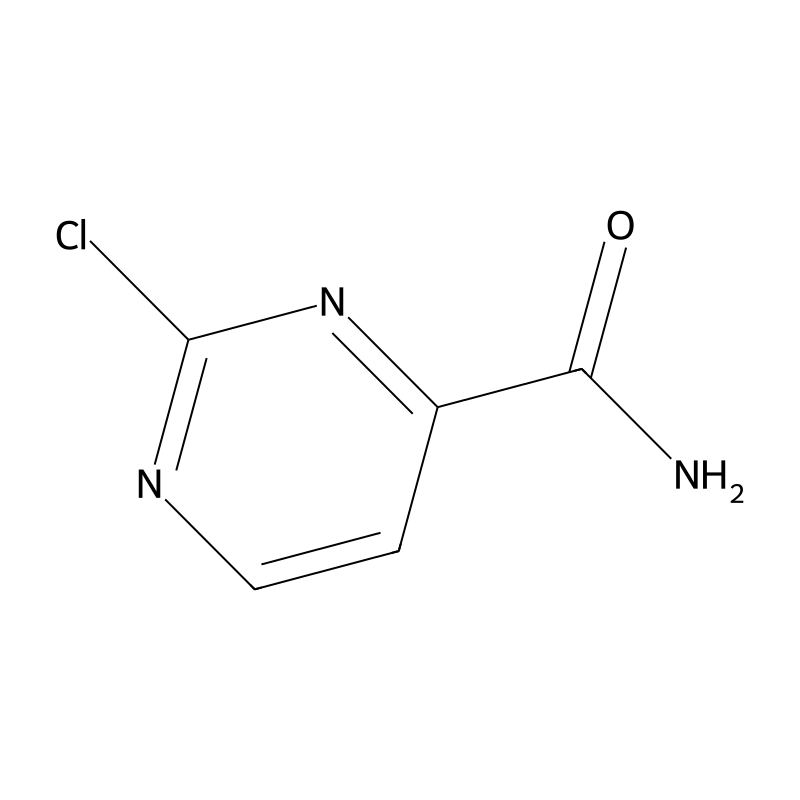2-Chloropyrimidine-4-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Chloropyrimidine-4-carboxamide is a heterocyclic compound with the chemical formula C₅H₄ClN₃O. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of other molecules of interest. For example, one study describes its synthesis through the reaction of 2-chloropyrimidine-4-carboxylic acid with thionyl chloride, followed by treatment with ammonia [].
Potential Biological Applications:
While the specific research applications of 2-Chloropyrimidine-4-carboxamide itself are limited, its structural similarity to other pyrimidine derivatives suggests potential for further exploration in various fields:
- Antimicrobial activity: Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial properties. Some studies have investigated the antimicrobial potential of structurally similar compounds, suggesting that 2-Chloropyrimidine-4-carboxamide might warrant further investigation in this area [, ].
- Medicinal chemistry: Pyrimidine-based structures are found in various clinically used drugs, such as those targeting different types of cancers and viral infections. The presence of the chlorine and carboxamide groups in 2-Chloropyrimidine-4-carboxamide might offer interesting starting points for medicinal chemists to explore potential modifications and create novel drug candidates [].
2-Chloropyrimidine-4-carboxamide is an organic compound with the molecular formula . It features a chlorinated pyrimidine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms. The compound is characterized by the presence of a carboxamide functional group at the 4-position of the pyrimidine ring, making it a derivative of 2-chloropyrimidine-4-carboxylic acid. The compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, owing to its unique structural properties that facilitate various
- Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles, leading to various derivatives.
- Acylation Reactions: The amide group can undergo acylation, allowing for the introduction of different acyl groups.
- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
These reactions are fundamental in organic synthesis and can lead to a variety of useful compounds for further research and application .
Research indicates that 2-Chloropyrimidine-4-carboxamide exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of pharmaceuticals targeting various diseases. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further pharmacological exploration. Additionally, its derivatives have shown promise in inhibiting certain enzymes, which could be beneficial in drug development .
Several methods exist for synthesizing 2-Chloropyrimidine-4-carboxamide:
- From 2-Chloropyrimidine-4-carboxylic Acid: One common method involves converting 2-chloropyrimidine-4-carboxylic acid into the amide through ammonolysis.text
C5H3ClN2O2 + NH3 → C5H4ClN3O + H2O - Via Chlorination of Pyrimidine Derivatives: Starting from pyrimidine derivatives, chlorination followed by carboxylation can yield the desired compound.
- Using Coupling Reactions: Coupling reactions with other nitrogen-containing compounds have also been employed to synthesize various derivatives of 2-chloropyrimidine-4-carboxamide .
The applications of 2-Chloropyrimidine-4-carboxamide are diverse:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds.
- Agriculture: Its derivatives are explored for use as herbicides or fungicides due to their biological activity.
- Material Science: The compound may be utilized in developing novel materials with specific properties based on its chemical structure .
Studies on the interactions of 2-Chloropyrimidine-4-carboxamide with biological molecules have revealed its potential as an enzyme inhibitor. Investigations into its binding affinities with specific targets have shown promising results, suggesting that it may modulate biochemical pathways effectively. This aspect is crucial for drug design, where understanding interactions at the molecular level can lead to more effective therapeutic agents .
Several compounds share structural similarities with 2-Chloropyrimidine-4-carboxamide. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl 2-chloropyrimidine-4-carboxylate | 0.90 | Methyl ester form; used in esterification reactions. |
| Ethyl 2-chloropyrimidine-4-carboxylate | 0.88 | Ethyl ester; exhibits different solubility properties. |
| tert-Butyl 2-chloropyrimidine-4-carboxylate | 0.84 | Bulky tert-butyl group affects steric hindrance. |
| Methyl 6-amino-2-chloropyrimidine-4-carboxylate | 0.81 | Incorporates an amino group; potential for enhanced reactivity. |
| Methyl 2,6-dichloropyrimidine-4-carboxylate | 0.80 | Contains two chlorine substituents; increased reactivity towards nucleophiles. |
These compounds highlight the uniqueness of 2-Chloropyrimidine-4-carboxamide through variations in substituents and functional groups, which influence their reactivity and applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








